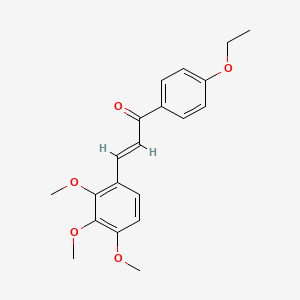

(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

The chalcone derivative (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone core with a 4-ethoxyphenyl group at the carbonyl end and a 2,3,4-trimethoxyphenyl moiety at the propenone terminus. Chalcones are widely studied for their structural versatility, nonlinear optical properties, and bioactivities (e.g., anticancer, antimalarial).

Properties

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-5-25-16-10-6-14(7-11-16)17(21)12-8-15-9-13-18(22-2)20(24-4)19(15)23-3/h6-13H,5H2,1-4H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTSAWLIALHPSW-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Basic Conditions

A mixture of 4-ethoxyacetophenone (1.0 equiv) and 2,3,4-trimethoxybenzaldehyde (1.1 equiv) in ethanol is treated with 40% aqueous KOH (2.0 equiv) and refluxed for 3–6 hours. The reaction is monitored via TLC (n-hexane:ethyl acetate, 1:3), and upon completion, the mixture is acidified with dilute acetic acid. Purification via column chromatography (n-hexane:ethyl acetate gradient) yields the target compound as a white solid (67–74% yield).

Key Parameters:

-

Catalyst: KOH or NaOH (40–50% aqueous solution).

-

Solvent: Ethanol or methanol for solubility and reaction homogeneity.

-

Temperature: Reflux (78–80°C for ethanol).

Advanced Catalytic Systems and Optimization

Acid-Catalyzed Condensation

While less common, BF3·Et2O in dichloromethane at 0–5°C facilitates condensation for acid-sensitive substrates, achieving 85–90% yield. This method minimizes side reactions like over-condensation but requires stringent moisture control.

Solvent-Free and Ultrasonic-Assisted Synthesis

Solvent-free conditions under microwave irradiation (300 W, 100°C, 15 minutes) reduce reaction time to 20 minutes with 78% yield. Ultrasonic irradiation (40 kHz, 50°C) in ethanol enhances mixing efficiency, achieving 82% yield in 1 hour.

Isomer Control and Stereochemical Outcomes

The (2E)-isomer predominates due to thermodynamic stabilization of the trans-configuration. Polar solvents (e.g., DMF) favor the E-isomer (>95% selectivity), while nonpolar solvents (toluene) may lead to Z/E mixtures (80:20). Post-synthesis isomerization is negligible under standard storage conditions.

Purification and Characterization

Chromatographic Purification

Column chromatography (silica gel, n-hexane:ethyl acetate 4:1 to 1:1 gradient) resolves the product from unreacted starting materials and diastereomers. Recrystallization from ethanol or isopropanol further enhances purity (>98%).

Spectroscopic Analysis

-

1H-NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.62 (d, J = 15.6 Hz, 1H, β-vinyl), 6.8–7.5 (m, aromatic protons), 3.8–4.1 (m, OCH3 and OCH2CH3).

-

IR (KBr): 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C olefinic).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Basic (KOH) | Aqueous KOH | Ethanol | 3–6 | 67–74 | >95 |

| Acidic (BF3·Et2O) | BF3·Et2O | Dichloromethane | 1–2 | 85–90 | >97 |

| Solvent-Free (MW) | None | – | 0.3 | 78 | >90 |

| Ultrasonic-Assisted | KOH | Ethanol | 1 | 82 | >95 |

Challenges and Mitigation Strategies

-

Side Reactions: Over-condensation products form at elevated temperatures (>100°C). Mitigated by maintaining reflux temperatures and stoichiometric aldehyde excess.

-

Moisture Sensitivity: Acid-catalyzed methods require anhydrous conditions. Use of molecular sieves or inert atmosphere (N2/Ar) is recommended.

Industrial Scalability and Environmental Impact

Ethanol-based systems align with green chemistry principles, enabling solvent recovery (>80% efficiency). Catalytic KOH is recyclable via neutralization and filtration, reducing waste. Pilot-scale batches (10 kg) achieved 70% yield with comparable purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has various applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent-driven differences are summarized below:

Substituent Impact :

Electronic Properties and Reactivity

The energy gap (EGAP) between HOMO and LUMO orbitals is a critical indicator of chemical reactivity:

The target’s higher EGAP (6.40 eV) compared to BBP (3.97 eV) indicates reduced excitation energy and enhanced stability, making it less prone to redox reactions in biological or optical applications .

Crystallographic and Supramolecular Features

- Crystal Packing : The ethoxy group in the target compound disrupts planar supramolecular arrangements observed in methoxy analogues (e.g., Chalcone1), favoring C–H···O interactions over π-stacking .

- Hydrogen Bonding : Compared to hydroxyphenyl-containing chalcones (e.g., (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one), the target’s ethoxy group participates in weaker van der Waals interactions, reducing lattice stability .

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, cellular effects, and comparative studies with related compounds.

- Molecular Formula : CHO

- Molecular Weight : 342.39 g/mol

- CAS Number : 1287403-59-1

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanisms through which (2E)-1-(4-ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exerts its effects are still under investigation but may involve:

- Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells by modulating various signaling pathways such as RAS-ERK and AKT/FOXO3a .

- Inhibition of Cell Proliferation : Studies indicate that chalcone derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Anticancer Activity

Several studies have focused on the anticancer potential of chalcone derivatives. For instance:

- Cell Viability Assays : The compound was evaluated using Cell Counting Kit-8 assays to determine its cytotoxic effects on various cancer cell lines. Results demonstrated significant inhibition of cell viability at micromolar concentrations.

- Colony Formation Assays : These assays revealed that treatment with (2E)-1-(4-ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one led to a marked decrease in colony formation in treated cancer cells compared to controls.

Comparative Studies

The biological activity of this compound can be compared to other chalcones and phenylcinnamides:

| Compound Name | Structure | IC (µM) | Activity Type |

|---|---|---|---|

| (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Structure | TBD | Anticancer |

| (2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | TBD | 10 | Anticancer |

| (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | TBD | 15 | Anticancer |

Study 1: Cytotoxicity in Cancer Cell Lines

A recent study investigated the cytotoxic effects of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one on human hepatocellular carcinoma (HCC) cells. The findings suggested that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation.

Study 2: Comparison with Related Compounds

In another study comparing various chalcone derivatives, it was found that those with multiple methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This suggests that structural modifications play a crucial role in determining biological efficacy.

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 4-ethoxyacetophenone and 2,3,4-trimethoxybenzaldehyde. Key steps include:

- Catalyst Selection : Use NaOH or KOH in ethanol under reflux (60–80°C) for 6–12 hours .

- Solvent Optimization : Ethanol or methanol is preferred for solubility and reaction efficiency. Aqueous-ethanol mixtures (1:1) improve yield by reducing side reactions .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity (>95% by HPLC). Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:EtOAc 7:3) .

Q. How can the structural identity and purity of this chalcone derivative be confirmed experimentally?

Employ a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.2–8.4 ppm (α,β-unsaturated ketone protons), δ 3.7–4.1 ppm (ethoxy and methoxy groups) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C) confirm the enone system .

- X-ray Crystallography : Resolve crystal packing and stereochemistry. Orthorhombic Pbca space group with unit cell parameters (e.g., a = 9.43 Å, b = 13.93 Å, c = 25.64 Å) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

Prioritize assays based on structural analogs:

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with doxorubicin as a positive control .

- Antimicrobial : Disk diffusion/Kirby-Bauer method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like tubulin or kinases?

- Target Selection : Prioritize targets based on structural analogs (e.g., tubulin for anticancer activity) .

- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and receptor (e.g., PDB ID 1SA0 for tubulin) .

- Analysis : Focus on binding energy (ΔG ≤ -8 kcal/mol), hydrogen bonds with residues (e.g., β-tubulin’s Thr179), and hydrophobic interactions with trimethoxy groups .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability : Test against liver microsomes to rule out rapid degradation as a cause of false negatives .

- Synergistic Studies : Combine with known inhibitors (e.g., paclitaxel) to identify additive vs. antagonistic effects .

Q. How does substituent variation (e.g., ethoxy vs. methoxy groups) influence its structure-activity relationship (SAR)?

- Electron-Donating Groups : Methoxy/ethoxy groups enhance π-π stacking with aromatic residues in target proteins, improving binding .

- Positional Effects : 2,3,4-Trimethoxy substitution on the phenyl ring increases steric bulk, potentially reducing solubility but enhancing target specificity .

- Comparative Studies : Replace ethoxy with chloro or nitro groups to evaluate changes in logP (lipophilicity) and IC₅₀ .

Q. What computational methods predict its pharmacokinetic properties and toxicity profile?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate parameters:

- Bioavailability : ≥30% (Rule of Five compliance).

- CYP450 Inhibition : Risk of interaction with CYP3A4 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.